molecular formula C13H18O2 B2839642 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol CAS No. 17139-85-4

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B2839642
CAS No.: 17139-85-4
M. Wt: 206.285
InChI Key: BJKWKWODHKPZTO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of a suitable cyclobutane precursor with benzyl alcohol under specific conditions. One common method involves the use of benzyl trichloroacetimidate for the alkylation of the cyclobutane ring . The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane, with molecular sieves to remove water and promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols .

Scientific Research Applications

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWKWODHKPZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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